Pentedrone

Catalog No.
S538983
CAS No.
879722-57-3
M.F
C12H17NO
M. Wt
191.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentedrone

CAS Number

879722-57-3

Product Name

Pentedrone

IUPAC Name

2-(methylamino)-1-phenylpentan-1-one

Molecular Formula

C12H17NO

Molecular Weight

191.27

InChI

InChI=1S/C12H17NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11,13H,3,7H2,1-2H3

InChI Key

WLIWIUNEJRETFX-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=CC=C1)NC

Solubility

Soluble in DMSO

Synonyms

α-methylamino-valerophenone, Pentedrone

Description

The exact mass of the compound Pentedrone is 191.131 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pentedrone, chemically known as α-methylaminovalerophenone, is a synthetic stimulant belonging to the cathinone class. It has been marketed as a designer drug and is commonly found in various "bath salt" mixtures since its emergence in the illicit drug market around 2010. Pentedrone is characterized by its structural similarity to other stimulants, particularly those derived from the khat plant, which contains the natural stimulant cathinone. The molecular formula of pentedrone is C12H17NOC_{12}H_{17}NO with a molar mass of approximately 191.274 g/mol .

Pharmacologically, pentedrone acts primarily as a norepinephrine-dopamine reuptake inhibitor, similar to methylphenidate, without inducing the release of these neurotransmitters. This mechanism underlies its stimulant effects, which can lead to increased energy, alertness, and euphoria .

Pentedrone undergoes various metabolic transformations in biological systems. Studies indicate that it can be metabolized through pathways involving N-demethylation, O-demethylation, and N-oxidation. These reactions can lead to the formation of several metabolites that may also exhibit pharmacological activity . The compound's metabolic profile has been assessed using human liver microsomes and in vitro models, revealing potential hepatotoxic effects linked to oxidative stress and mitochondrial dysfunction .

Pentedrone exhibits significant biological activity primarily through its interaction with the dopaminergic system. Research indicates that it increases the expression of dopamine receptors and transporters, enhancing locomotor activity and exhibiting addictive properties in animal models . Notably, pentedrone has been shown to induce conditioned place preference and self-administration behaviors in rodents, suggesting its potential for abuse .

In terms of toxicity, pentedrone has been associated with adverse effects such as increased heart rate, anxiety, and even fatalities when combined with other substances like α-PVP (alpha-pyrrolidinovalerophenone) . Its cytotoxicity has been observed in both two-dimensional and three-dimensional human liver cell cultures .

  • Condensation: React 1-phenyl-2-propanone with methylamine in an appropriate solvent.
  • Reduction: Apply a reducing agent to convert the intermediate into pentedrone.
  • Purification: Isolate and purify the final product using techniques like recrystallization or chromatography.

The specific conditions (temperature, pressure, solvents) can vary based on the desired yield and purity of the final compound .

Studies investigating pentedrone's interactions have highlighted its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that pentedrone enhances locomotor activity and alters neurochemical profiles in animal models. Additionally, it demonstrates enantioselectivity in its cytotoxic effects compared to related compounds like methylone . The compound's impact on behavior following acute and repeated administration suggests significant changes in anxiety-like behavior and aggression during withdrawal phases .

Pentedrone shares structural similarities with several other synthetic cathinones. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesPrimary EffectsLegal Status
Pentedroneα-methylaminovalerophenoneStimulant; norepinephrine-dopamine reuptake inhibitorControlled substance in many countries
Mephedrone4-methylmethcathinoneStimulant; similar reuptake inhibitionBanned in many jurisdictions
Methyloneβ-keto-N-methyl-3,4-methylenedioxy-N-methylcathinoneStimulant; empathogenic effectsControlled substance
N-Ethyl-pentedroneEthyl group substitution at nitrogenIncreased potency as DAT inhibitorEmerging synthetic drug
4-Methyl-N-ethylcathinoneEthyl group at nitrogenStimulant; similar effectsControlled substance

Pentedrone's unique structure allows it to exert specific pharmacological effects distinct from other cathinones while sharing some common stimulant properties . Its relatively recent emergence on the drug scene makes it a subject of ongoing research into its behavioral effects and potential for abuse.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Exact Mass

191.131

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Pentedrone

Dates

Modify: 2023-08-15
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2: Bertol E, Bigagli L, D'Errico S, Mari F, Palumbo D, Pascali JP, Vaiano F. Analysis of illicit drugs seized in the Province of Florence from 2006 to 2016. Forensic Sci Int. 2018 Mar;284:194-203. doi: 10.1016/j.forsciint.2018.01.010. Epub 2018 Feb 3. PubMed PMID: 29408729.
3: Rojek S, Korczyńska-Albert M, Kulikowska J, Kłys M. New challenges in toxicology of new psychoactive substances exemplified by fatal cases after UR-144 and UR-144 with pentedrone administration determined by LC-ESI-MS-MS in blood samples. Arch Med Sadowej Kryminol. 2017;67(2):104-120. doi: 10.5114/amsik.2017.71452. PubMed PMID: 29363897.
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12: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Placement of 10 Synthetic Cathinones Into Schedule I. Final rule. Fed Regist. 2017 Mar 1;82(39):12171-7. PubMed PMID: 28355044.
13: Vårdal L, Askildsen HM, Gjelstad A, Øiestad EL, Edvardsen HM, Pedersen-Bjergaard S. Parallel artificial liquid membrane extraction of new psychoactive substances in plasma and whole blood. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 24;1048:77-84. doi: 10.1016/j.jchromb.2017.02.010. Epub 2017 Feb 14. PubMed PMID: 28226266.
14: Molnár B, Fodor B, Csámpai A, Hidvégi E, Molnár-Perl I. Structure-related related new approach in the gas chromatography/mass spectrometry analysis of cathinone type synthetic drugs. J Chromatogr A. 2016 Dec 16;1477:70-75. doi: 10.1016/j.chroma.2016.11.033. Epub 2016 Nov 22. PubMed PMID: 27912966.
15: Liu C, Jia W, Li T, Hua Z, Qian Z. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Drug Test Anal. 2017 Aug;9(8):1162-1171. doi: 10.1002/dta.2136. Epub 2016 Dec 28. PubMed PMID: 27863142.
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